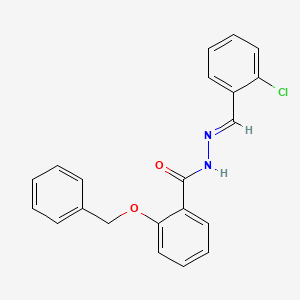![molecular formula C18H18N4O3S B5506249 4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506249.png)
4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves several key steps starting from basic triazole compounds. A notable method includes the reaction of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde in the presence of a catalytic amount of acetic acid. This process yields the target compound with an 80% success rate. The solid product obtained is then recrystallized from ethanol to achieve purity (Nayak & Poojary, 2019).
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Analysis
Triazole derivatives, including those similar to the specified compound, have been extensively studied for their structural characteristics and potential applications. For instance, Kumar et al. (2021) conducted a comprehensive conformational and DFT investigation of triazole derivatives, exploring their spectroscopic behavior, intermolecular interactions, chemical reactivity, and molecular docking analysis. Their research predicts inhibitory activity against tuberculosis, highlighting the possibility of developing new anti-TB drugs (V. S. Kumar et al., 2021).
Antimicrobial and Anticancer Activities
The antimicrobial properties of triazole derivatives have been extensively documented. Bektaş et al. (2010) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good to moderate activities against various microorganisms (H. Bektaş et al., 2010). Additionally, triazole derivatives have been investigated for their anticancer activities. Bekircan et al. (2008) examined the anticancer potential of new triazole derivatives against a panel of nine cancer types, demonstrating the diverse biological activities of these compounds (O. Bekircan et al., 2008).
Antioxidant Properties
The antioxidant capabilities of triazole derivatives are also noteworthy. Hussain (2016) synthesized new Schiff base derivatives containing triazole and assessed their antioxidant properties, discovering significant free-radical scavenging ability in some compounds (Dhuha Faruk. Hussain, 2016).
Enzymatic and Pharmacological Correction
In addition to their biological activities, triazole derivatives have been explored for their potential in enzymatic and pharmacological corrections. For example, Safonov (2018) studied the actoprotective effect of triazole derivatives, indicating their role in pharmacological correction of fatigue (A. Safonov, 2018).
Electrochemical and Corrosion Inhibition Studies
The electrochemical behavior and corrosion inhibition properties of thiotriazoles have also been investigated, revealing their potential in materials science. Fotouhi et al. (2002) conducted an electrochemical study on thiotriazoles, establishing their utility in oxidation processes and corrosion inhibition (L. Fotouhi et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-23-14-7-5-13(6-8-14)17-20-21-18(26)22(17)19-11-12-4-9-15(24-2)16(10-12)25-3/h4-11H,1-3H3,(H,21,26)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVZYVKFFQFGHO-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5506167.png)
![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)


![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)




![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)
![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)